Validated Allosteric Exo‑Site Binding on HIV‑1 Protease Confirmed by Fragment‑Based Crystallographic Screening
In a crystallographic screen of 400 fragments, (1S,2S)-2-methylcyclohexanol (PDB ligand code 4DX) was one of only two fragments that bound to a novel allosteric site—the “exo‑site” of HIV‑1 protease—at 1.3–2.3 Å resolution [1]. The fragment binds adjacent to the Gly¹⁶Gly¹⁷Gln¹⁸ loop, forming a specific hydrogen bond via the amide of Gly¹⁷ and hydrophobic contacts with Lys¹⁴ and Leu⁶³ [2]. By contrast, the second fragment, indole‑6‑carboxylic acid, binds at the “outside/top of the flap” site, a completely separate hydrophobic pocket [3]. No other fragment displayed exo‑site binding. This validated, stereospecific interaction provides a direct structural rationale for selecting the (1S,2S) enantiomer over the opposite (1R,2R) enantiomer, any cis isomer, or the racemic mixture.
| Evidence Dimension | Crystallographic fragment binding to HIV‑1 protease |
|---|---|
| Target Compound Data | (1S,2S)-2-methylcyclohexanol (4DX) binds exo‑site; specific H‑bond with Gly¹⁷ amide; hydrophobic contacts with Lys¹⁴, Leu⁶³ |
| Comparator Or Baseline | Indole‑6‑carboxylic acid binds outside/flap site; no binding to exo‑site. Other 398 fragments showed no exo‑site binding. |
| Quantified Difference | 1/400 fragments occupied the exo‑site; 1/400 occupied the flap site; 0/400 occupied both |
| Conditions | Fragment‑based screen, 400 fragments, 378 data sets, resolution 2.3–1.3 Å, TL‑3‑inhibited HIV‑1 protease |
Why This Matters
Only the (1S,2S)-enantiomer is a validated chemical probe for the HIV‑1 protease exo‑site; substituting with a different isomer or racemic mixture would lose this critical structure‑based validation.
- [1] PDB entry 3KF0: HIV Protease with fragment 4D9 bound. https://pdbj.org/mine/structural_details/3kf0 View Source
- [2] SSRL Science Highlight (2010). Fragment Screen against HIV Protease: Discovery of Two Allosteric Binding Sites. https://www-ssrl.slac.stanford.edu/research/highlights_archive/hiv-bindingsites.html View Source
- [3] Perryman et al. (2010). Fragment-based screen against HIV protease. Chemistry & Biology Drug Design, 75(3), 257–268. https://doi.org/10.1111/j.1747-0285.2009.00940.x View Source
